N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-14(15-4-6-17(19)7-5-15)20-18(23)16-8-12-22(13-9-16)26(24,25)21-10-2-3-11-21/h4-7,14,16H,2-3,8-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIARFEDQFXUKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and sulfonylation. Common reagents used in these reactions include piperidine, 4-fluorobenzyl chloride, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological profiles:
Key Findings from Comparative Analysis
Substituent-Driven Selectivity :
- The 4-fluorophenyl group is a common feature in analogues targeting diverse pathways (e.g., ion channels, γ-secretase, viral proteases). Its electron-withdrawing properties enhance binding affinity to hydrophobic pockets .
- Sulfonyl vs. Carbonyl Groups : The target compound’s pyrrolidin-1-ylsulfonyl group may enhance metabolic stability compared to carbonyl-containing analogues (e.g., compound in ), which are prone to hydrolysis .
Pharmacological Divergence: Antihypertensive Activity: Compound 17f () shares the piperidine-4-carboxamide core but differs in alkyl/aryl substituents. Its T-type Ca²⁺ channel selectivity avoids reflex tachycardia, a limitation of L-type blockers . Alzheimer’s Disease: BPN-15606 () incorporates a pyridazine ring, enabling γ-secretase modulation without inhibiting Notch signaling, a toxicity concern with older inhibitors .
Synthetic Feasibility :
- The target compound’s pyrrolidin-1-ylsulfonyl group may require specialized sulfonylation steps, contrasting with simpler alkylation or amidation reactions used for analogues in and .
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, and how is reaction progress monitored? A: Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core, coupling with fluorophenyl ethylamine derivatives, and carboxamide formation. Key steps require precise control of temperature and pH to avoid side reactions. Reaction progress is monitored via High Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm intermediate structures . For example, sulfonylation reactions may use dichloromethane as a solvent at 0–5°C to minimize decomposition .
Advanced Synthesis Optimization
Q: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity? A: DoE employs statistical models to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For instance, a central composite design might reveal that a 1.2:1 molar ratio of pyrrolidine sulfonyl chloride to piperidine intermediate at 60°C in acetonitrile maximizes yield (>85%) while reducing byproducts. Response surface methodology (RSM) can further refine these parameters .
Basic Characterization Techniques
Q: Which analytical methods are essential for characterizing this compound? A: Core techniques include:
- NMR Spectroscopy : and NMR confirm molecular structure (e.g., piperidine ring protons at δ 2.5–3.5 ppm and fluorophenyl signals at δ 7.1–7.4 ppm) .
- HPLC : Purity >98% is typically required for biological testing .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at 423.18 Da) .
Advanced Structural Analysis
Q: How does X-ray crystallography resolve conformational ambiguities in the piperidine-sulfonyl moiety? A: Single-crystal X-ray diffraction reveals bond angles and torsional strains. For analogous compounds, the piperidine ring adopts a chair conformation , with sulfonyl groups in equatorial positions to minimize steric clash. Hydrogen bonding between the carboxamide and sulfonyl oxygen stabilizes the structure .
Biological Activity Screening (Basic)
Q: What initial assays are used to evaluate therapeutic potential? A: Primary screens include:
- Enzyme Inhibition Assays : Dose-dependent inhibition of target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates .
- Cell Viability Assays : IC determination in cancer cell lines (e.g., MTT assay) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled competitors) .
Mechanism of Action Studies (Advanced)
Q: How are molecular dynamics (MD) simulations used to study target interactions? A: MD simulations (e.g., 100-ns trajectories in GROMACS) model ligand-receptor binding. For sulfonamide-containing analogs, simulations show that the fluorophenyl group occupies hydrophobic pockets, while the sulfonyl moiety forms hydrogen bonds with catalytic residues . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity (K) .
Safety and Handling (Basic)
Q: What safety protocols are critical for handling this compound? A:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
- Storage : Keep in airtight containers at -20°C under inert gas (e.g., argon) .
Data Contradiction Resolution (Advanced)
Q: How to resolve discrepancies in reported biological activities? A: Conflicting data may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Reproducibility Trials : Replicate studies under standardized conditions (e.g., same cell passage number).
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .
- Orthogonal Assays : Confirm activity via independent methods (e.g., SPR vs. ITC) .
Computational Modeling Integration (Advanced)
Q: How do hybrid computational-experimental approaches aid in structural optimization? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications. For example, substituting the fluorophenyl group with electron-withdrawing groups may enhance binding affinity, validated by synthesis and testing .
Structural Analog Analysis (Advanced)
Q: What insights do structural analogs provide for SAR studies? A: Comparing analogs with modifications (e.g., chloro vs. methoxy substituents) reveals critical pharmacophores. For example:
| Compound Modification | Biological Activity Change | Source |
|---|---|---|
| Replacement of pyrrolidine with piperazine | Reduced enzyme inhibition (IC ↑ 2-fold) | |
| Sulfonyl to carbonyl group | Loss of receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
